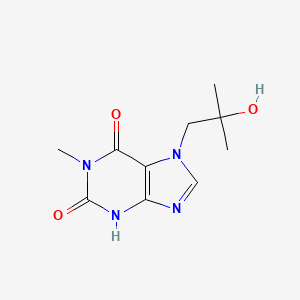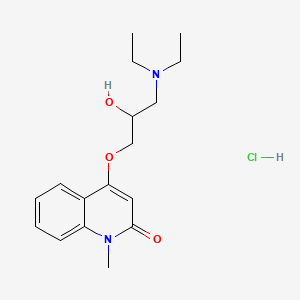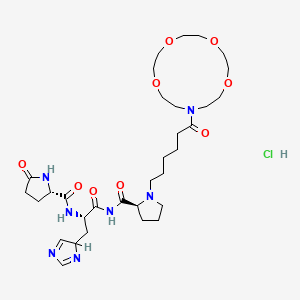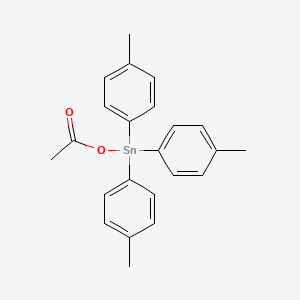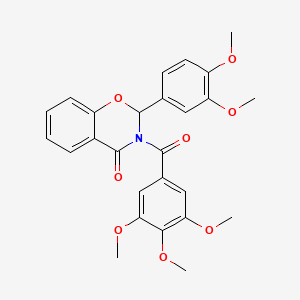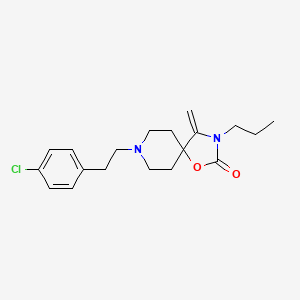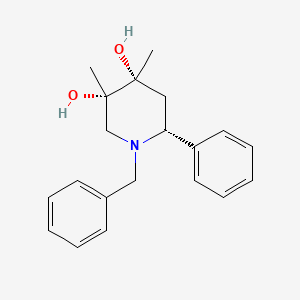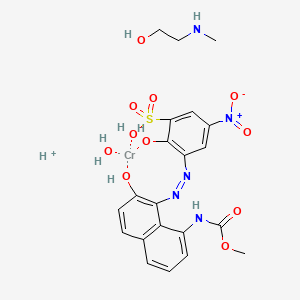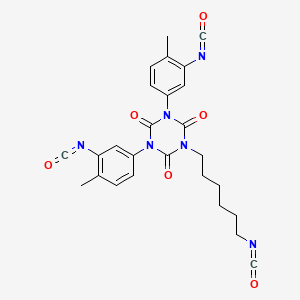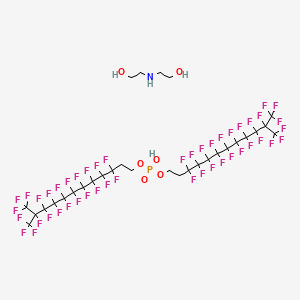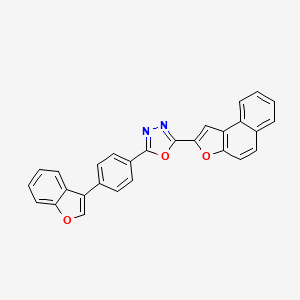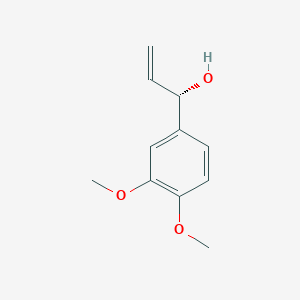
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an allylic alcohol group. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate chiral catalyst to induce the desired stereochemistry. The reaction typically proceeds through an aldol condensation followed by reduction to yield the final product.
Aldol Condensation: 3,4-Dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxychalcone.
Reduction: The intermediate is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to the corresponding saturated alcohol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as boron tribromide (BBr3) to form the corresponding phenol derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylpropenal, 3,4-Dimethoxyphenylpropanoic acid
Reduction: 3,4-Dimethoxyphenylpropanol
Substitution: 3,4-Dihydroxyphenylprop-2-en-1-ol
Aplicaciones Científicas De Investigación
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the treatment of certain diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate oxidative stress and inflammation. It may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- 3,4-Dimethoxyphenylpropanol
- 3,4-Dihydroxyphenylprop-2-en-1-ol
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific stereochemistry and the presence of both methoxy groups and an allylic alcohol. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to similar compounds.
Propiedades
Número CAS |
872853-94-6 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m0/s1 |
Clave InChI |
DFQDENBMPURIHD-VIFPVBQESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](C=C)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


